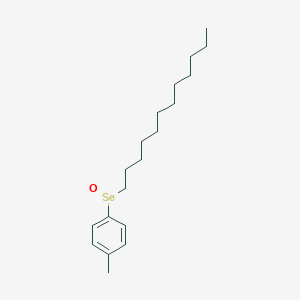
Benzene, 1-(dodecylseleninyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(dodecylseleninyl)-4-methyl-: is an organic compound that features a benzene ring substituted with a dodecylseleninyl group at the first position and a methyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(dodecylseleninyl)-4-methyl- typically involves the alkylation of benzene with 1-dodecene in the presence of a selenium source. One common method is the reaction of 1-dodecene with selenium dioxide (SeO2) to form the corresponding selenoxide, which is then reduced to the selenide. This selenide can subsequently react with 4-methylbenzene under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as mesoporous Beta zeolites, can enhance the efficiency and selectivity of the alkylation process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-(dodecylseleninyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-(dodecylseleninyl)-4-methyl- is used as a precursor in the synthesis of more complex organoselenium compounds. Its unique reactivity makes it valuable in the development of new catalytic systems and materials.
Biology: In biological research, organoselenium compounds are studied for their potential antioxidant and anticancer properties. Benzene, 1-(dodecylseleninyl)-4-methyl- may serve as a model compound for investigating the biological activity of selenium-containing molecules.
Medicine: The compound’s potential therapeutic applications include its use as an antioxidant or as a component in drug delivery systems. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, Benzene, 1-(dodecylseleninyl)-4-methyl- can be used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism of action of Benzene, 1-(dodecylseleninyl)-4-methyl- involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions, protecting cells from oxidative damage. The compound may also interact with cellular proteins and DNA, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Benzene, 1-(dodecylthio)-4-methyl-
- Benzene, 1-(dodecyloxy)-4-methyl-
- Benzene, 1-(dodecylamino)-4-methyl-
Comparison: Compared to its sulfur, oxygen, and nitrogen analogs, Benzene, 1-(dodecylseleninyl)-4-methyl- exhibits unique reactivity due to the presence of selenium. Selenium’s larger atomic size and different electronegativity compared to sulfur, oxygen, and nitrogen result in distinct chemical and biological properties. For example, selenium-containing compounds often have higher nucleophilicity and can participate in redox reactions more readily than their sulfur counterparts .
Propriétés
Numéro CAS |
295315-87-6 |
|---|---|
Formule moléculaire |
C19H32OSe |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
1-dodecylseleninyl-4-methylbenzene |
InChI |
InChI=1S/C19H32OSe/c1-3-4-5-6-7-8-9-10-11-12-17-21(20)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 |
Clé InChI |
AVIJAUHLCSDREB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Se](=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


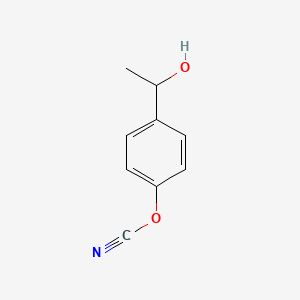
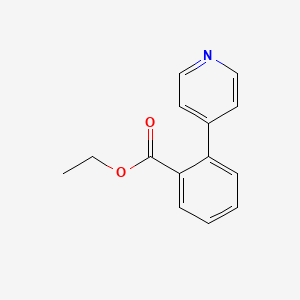
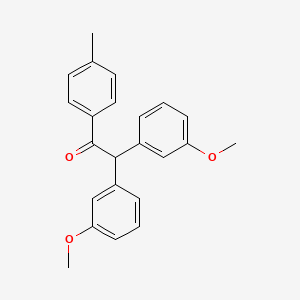
![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)
![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)
![4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol](/img/structure/B12573837.png)

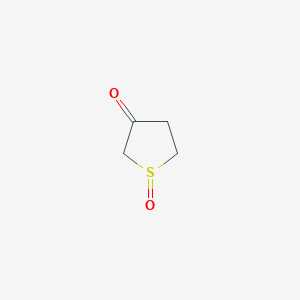
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
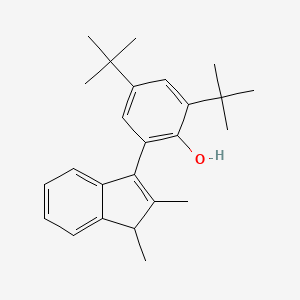

![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)


